molecular formula C14H11NO2S2 B8328061 5-(2-Ethoxycarbonyl-2-cyanoethenyl)-2,2'-bithiophene

5-(2-Ethoxycarbonyl-2-cyanoethenyl)-2,2'-bithiophene

Cat. No.: B8328061
M. Wt: 289.4 g/mol
InChI Key: YGMXKEKKGKUIIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Ethoxycarbonyl-2-cyanoethenyl)-2,2'-bithiophene is a useful research compound. Its molecular formula is C14H11NO2S2 and its molecular weight is 289.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H11NO2S2

Molecular Weight

289.4 g/mol

IUPAC Name

ethyl 2-cyano-3-(5-thiophen-2-ylthiophen-2-yl)prop-2-enoate

InChI

InChI=1S/C14H11NO2S2/c1-2-17-14(16)10(9-15)8-11-5-6-13(19-11)12-4-3-7-18-12/h3-8H,2H2,1H3

InChI Key

YGMXKEKKGKUIIH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CC1=CC=C(S1)C2=CC=CS2)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

3.9 g of 5-formyl-2,2'-bithiophene, 2.4 ml of cyano-ethyl-acetate, 15 ml of pyridine and 2.4 ml of piperidine were heated at 80°-85° C. for 2 hours. After cooling, the mixture was acidified by diluted HCl and then filtered. The orange crude product was recrystallized from ethanol to give a crystal product (5.02 g). The melting point of the product was 131° C. The yield was 86%.
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
2.4 mL
Type
reactant
Reaction Step One
Quantity
2.4 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
86%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.